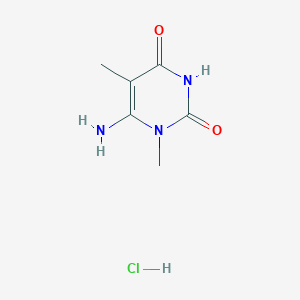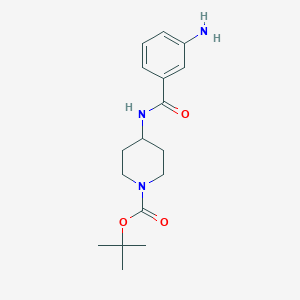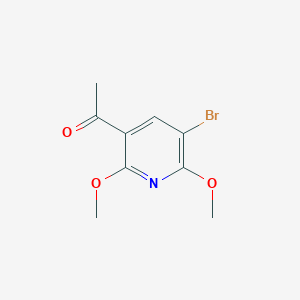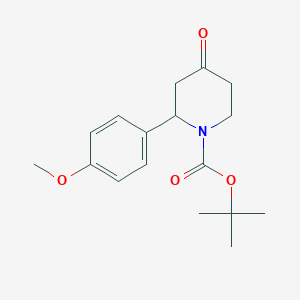
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Overview
Description
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 1,3-dimethyl-6-aminouracil, is a chemical compound with the molecular formula C6H9N3O2 . It is an important intermediate for caffeine and a stabilizer for plastics .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.16 . It has a melting point of 295 °C (dec.) (lit.) . The predicted boiling point is 243.1±43.0 °C . The predicted density is 1.288±0.06 g/cm3 . It is a solid at room temperature and has a pale beige color . The water solubility is 7.06g/L (25 ºC) .Scientific Research Applications
Molecular and Structural Analysis
X-ray Crystallography : El‐Brollosy et al. (2012) studied the molecular structure of a tetrahydropyrimidine-2,4-dione compound, revealing insights into its planarity and hydrogen bonding capabilities (El‐Brollosy et al., 2012).
Spectroscopy and Quantum Chemical Calculations : Al-Abdullah et al. (2014) performed a comprehensive analysis of a related tetrahydropyrimidine-2,4-dione using FT-IR, FT-Raman spectroscopy, and DFT calculations, contributing to a deeper understanding of its electronic and structural properties (Al-Abdullah et al., 2014).
Chemical Synthesis and Reactivity
Novel Compound Synthesis : Sako et al. (2000) and Majumdar et al. (2001) have shown the synthesis of novel compounds using derivatives of 6-amino-1,3-dimethyluracil, a related compound, highlighting its utility in creating new chemical entities (Sako et al., 2000); (Majumdar et al., 2001).
Supramolecular Assemblies : Fonari et al. (2004) explored the use of a similar pyrimidine derivative in creating hydrogen-bonded supramolecular assemblies, demonstrating its potential in molecular self-assembly and materials science (Fonari et al., 2004).
Potential Biomedical Applications
Cytotoxicity Studies : Atapour-Mashhad et al. (2016) studied the cytotoxic effects of tetrahydropyrimidine-5-carbonitriles derivatives on various cancer cell lines, suggesting its relevance in cancer research (Atapour-Mashhad et al., 2016).
Antioxidant and Antimicrobial Agent : Al-Adhami and Al-Majidi (2021) synthesized and evaluated the antioxidant and antimicrobial activities of various derivatives, underlining its significance in drug development and pharmacology (Al-Adhami & Al-Majidi, 2021).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(7)9(2)6(11)8-5(3)10;/h7H2,1-2H3,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTGQUIKUPEPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)



![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)



![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)